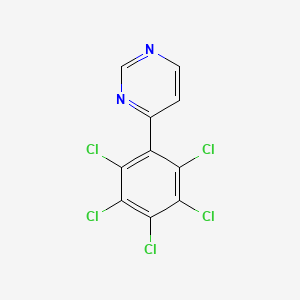
4-(Perchlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Perchlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a perchlorophenyl group Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and have significant biological and medicinal importance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perchlorophenyl)pyrimidine typically involves the reaction of pyrimidine derivatives with perchlorophenyl reagents. One common method includes the use of Vilsmeier reagent, which is prepared from a non-phosphorus reagent and N,N-Dimethylformamide (DMF) in an aprotic solvent. The reaction proceeds through chlorination, where 4-hydroxy-pyrimidine is converted to 4-chloro-pyrimidine, followed by substitution with perchlorophenyl reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, reduced pressure concentration, and recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Perchlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki coupling partners.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
4-(Perchlorophenyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-(Perchlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-(4-Benzyloxy)phenylpyrimidine
- 4-(3-Chlorophenyl)pyrimidine
Comparison: Compared to similar compounds, it may exhibit unique biological activities and improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C10H3Cl5N2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-(2,3,4,5,6-pentachlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-5(4-1-2-16-3-17-4)7(12)9(14)10(15)8(6)13/h1-3H |
Clé InChI |
CRZBFDWZBHTTMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


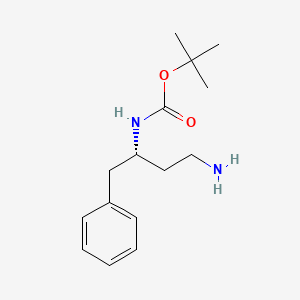
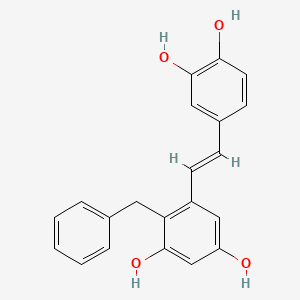

![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
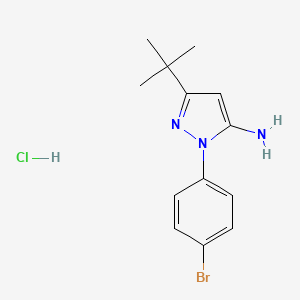

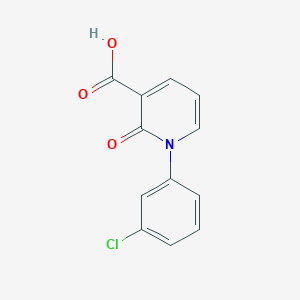

![1-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropan-2-ol](/img/structure/B15243922.png)

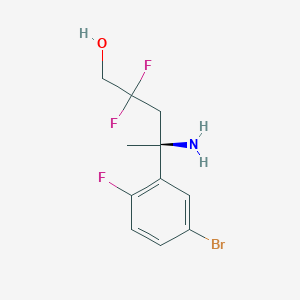
![Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate](/img/structure/B15243938.png)
![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)
